molecular formula C8H6ClFO2 B1586125 3-Chloro-5-fluorophenylacetic acid CAS No. 202001-00-1

3-Chloro-5-fluorophenylacetic acid

Cat. No. B1586125
M. Wt: 188.58 g/mol
InChI Key: GFLQMGYDUPLXHZ-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenylacetic acid (CFPA) is an organic compound that is used in various scientific research applications. It is a halogenated derivative of phenylacetic acid, which is an important metabolite in the human body. CFPA has been used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a starting material for the preparation of various compounds. It is also a useful tool in biological research, as its properties allow for the study of metabolic pathways and the development of new drugs.

Scientific Research Applications

Comparative Reactivity and Acidity

A comparative DFT study on the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including 3-Chloro-5-fluorophenylacetic acid, highlighted their structural properties and calculated reactivity using descriptors such as Fukui functions, local softness, and electrophilicity. The study provides insights into the acidity and vibrational spectra, comparing experimental FTIR data and theoretical predictions for fluoro-substituted molecules (Srivastava et al., 2015).

Drug-like Screening Library Development

Utilizing a natural product scaffold, 3-Chloro-4-hydroxyphenylacetic acid, a unique drug-like screening library was generated. This involved converting the scaffold to methyl (3-chloro-4-hydroxyphenyl)acetate and then reacting with primary amines. Although the library showed no significant activity against certain cancer cell lines and parasites at 10 μM, this work contributes to the field of medicinal chemistry by providing a foundation for further drug discovery efforts (Kumar et al., 2015).

Fluorescence Applications

A genetically encoded fluorescent amino acid study demonstrated the biosynthetic incorporation of a fluorophore into proteins at defined sites, offering a powerful tool for studying protein structure and dynamics. This approach is significant for biological research, providing a method to monitor protein unfolding and interactions in vivo and in vitro, and could potentially be applied to compounds related to 3-Chloro-5-fluorophenylacetic acid for similar biochemical studies (Summerer et al., 2006).

Photophysical and Sensory Applications

Research into water-soluble cruciform fluorophores carrying aniline- N, N-bisacetic acid among others, synthesized through a Horner reaction and Sonogashira coupling, revealed their photophysical properties and sensitivity towards metal cations. Such studies are essential for developing new materials for sensing and imaging applications, demonstrating how structural modifications can influence sensory properties (Tolosa et al., 2008).

Enantioselective Synthesis

The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase demonstrated high enantioselectivity, indicating the potential of biocatalysis in producing chiral intermediates for pharmaceutical applications. This research showcases the application of microbial reductases in the enantioselective synthesis of compounds, which could be extended to derivatives of 3-Chloro-5-fluorophenylacetic acid for the synthesis of antidepressants and other drugs (Choi et al., 2010).

properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLQMGYDUPLXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370527
Record name 3-Chloro-5-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluorophenylacetic acid

CAS RN

202001-00-1
Record name 3-Chloro-5-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Chloro-5-fluorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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